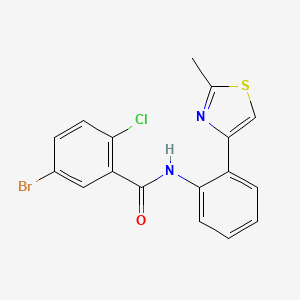![molecular formula C19H22N2O2 B2454590 3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol CAS No. 615280-01-8](/img/structure/B2454590.png)
3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is also known as MBP and is a derivative of benzimidazole, which is an important class of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity
Benzimidazole-containing compounds have been synthesized for their potential DNA-binding capabilities and cytotoxic effects against cancer cell lines. A study explored the synthesis of benzimidazole derivatives, demonstrating their substantial intercalative DNA-binding properties through fluorescence spectroscopy and molecular docking studies. These compounds showed significant in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines, suggesting their potential as anticancer agents (Paul et al., 2015).
Anticancer Agent Development
Benzimidazole analogues have been designed as epidermal growth factor receptor (EGFR) antagonists, tested for their anticancer activity against colorectal cancer and non-small cell lung cancer cell lines. One study reported promising cytotoxic activities of these compounds, highlighting their potential as anticancer agents (Chhajed et al., 2016).
Antimicrobial Activity
Another facet of benzimidazole derivatives is their antimicrobial properties. A study on the synthesis, characterization, and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives showed that these compounds possess potent antimicrobial activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activities against Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of benzimidazole derivatives have been extensively explored. One study detailed the synthesis of a novel benzimidazole gelator and its solvate with octan-1-ol, revealing insights into its aggregation behavior in solution and weak gelation ability, which could have implications for material science and nanotechnology applications (Geiger et al., 2017).
Antioxidant Activities
Benzimidazole derivatives have also been investigated for their antioxidant activities. A study on silver(I) complexes containing bis(benzimidazolyl)aniline derivatives explored their DNA-binding properties and antioxidant activities, finding that these complexes show significant potential as scavengers of hydroxyl and superoxide radicals in vitro, suggesting their application in oxidative stress-related diseases (Wu et al., 2014).
Wirkmechanismus
Target of Action
The compound “3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol” is a derivative of benzimidazole . Benzimidazoles are known to have a broad range of biological activities and are used as functional materials in various applications . .
Mode of Action
The mode of action of benzimidazole derivatives can vary widely depending on their specific chemical structure
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound would depend on its exact chemical structure and target .
Pharmacokinetics
The solubility of benzimidazole derivatives like this compound in organic solvents is crucial for the preparation of inks toward inkjet printing technology, which is considered to be a next-generation manufacturing method .
Action Environment
It is known that the interface performance optimization is crucial for achieving high performance and stability in certain applications of benzimidazole derivatives .
Eigenschaften
IUPAC Name |
3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-7-2-5-10-18(15)23-14-12-21-17-9-4-3-8-16(17)20-19(21)11-6-13-22/h2-5,7-10,22H,6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGZWWCEAXOSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)
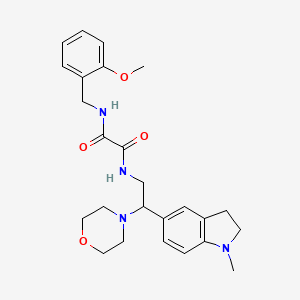



![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)

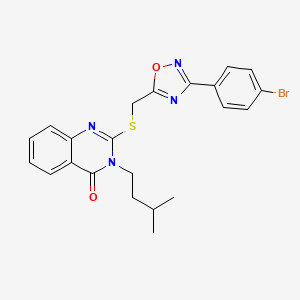
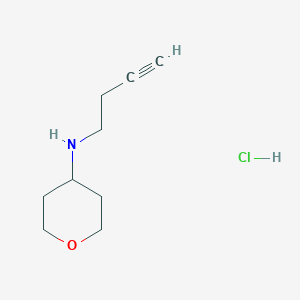
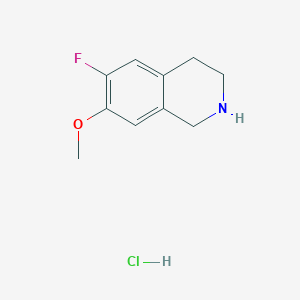

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)

